REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.Cl[CH2:17][CH2:18][N:19]1[C:28](=[O:29])[CH2:27][C:22]2([CH2:26][CH2:25][CH2:24][CH2:23]2)[CH2:21][C:20]1=[O:30]>CCOCC>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[N:10]1[CH2:11][CH2:12][N:13]([CH2:17][CH2:18][N:19]2[C:20](=[O:30])[CH2:21][C:22]3([CH2:26][CH2:25][CH2:24][CH2:23]3)[CH2:27][C:28]2=[O:29])[CH2:14][CH2:15]1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C(=C1)F)F)N1CCNCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClCCN1C(CC2(CCCC2)CC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
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Type
|
CUSTOM
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Details
|
with stirring at 160° C. for 7 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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CUSTOM
|
Details
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The residue was partitioned between ethyl acetate (40 mL) and saturated aqueous sodium carbonate (40 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (2×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined ethyl acetate fractions dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane to hexane/ethyl acetate (1:1)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the desired product [Rf=0.7, hexane/ethyl acetate (1:1)]
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Type
|
CUSTOM
|
Details
|
leaving a pale tan oil which
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)N1CCN(CC1)CCN1C(CC2(CCCC2)CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |